C-Peptide-d3, also known as Proinsulin, is a crucial component in the biosynthesis of insulin, synthesized in the beta cells of the pancreatic islets. It serves as a connecting peptide between the A-chain and B-chain of insulin. Proinsulin itself is a precursor molecule that undergoes enzymatic processing to yield mature insulin, which is essential for glucose metabolism in the body. The C-peptide has garnered attention not only for its role in insulin synthesis but also for its potential biological activities and diagnostic applications in diabetes management.
C-Peptide-d3 is derived from proinsulin, which is synthesized from preproinsulin in the endoplasmic reticulum of pancreatic beta cells. The proinsulin molecule consists of three segments: the A-chain, the B-chain, and the C-peptide. Upon secretion from the beta cells, proinsulin is cleaved by specific endoproteases to form insulin and C-peptide in equimolar amounts, which are stored in secretory granules until they are released into circulation .
C-Peptide-d3 belongs to the class of polypeptides and is classified as a prohormone. It is specifically categorized under peptide hormones due to its role in regulating glucose metabolism through its association with insulin.
The synthesis of C-Peptide-d3 involves several methodologies, primarily focusing on peptide synthesis techniques. One common approach is the azide-fragment condensation method, which allows for the sequential assembly of amino acid chains to form the desired peptide structure . This method has been successfully employed to synthesize various analogs of C-peptides across different species.
The synthesis process typically includes:
C-Peptide-d3 consists of 31 amino acids and plays a pivotal role in stabilizing the structure of proinsulin. The molecular structure features three disulfide bonds that are critical for maintaining the integrity of insulin once it is formed. The C-peptide itself exhibits a unique conformation that includes regions capable of forming beta-turns and bends, contributing to its structural stability .
The primary chemical reactions involving C-Peptide-d3 occur during its conversion from proinsulin to insulin:
These reactions are facilitated by enzymes that specifically recognize cleavage sites within the proinsulin molecule, ensuring efficient processing into biologically active insulin.
Studies have shown that while C-peptide does not directly influence glucose metabolism like insulin, it may have beneficial effects on endothelial function and nerve regeneration in diabetic patients .
Relevant data indicate that C-peptide maintains stability during storage but requires careful handling to preserve its integrity for experimental applications .
C-Peptide-d3 has significant scientific uses across various fields:
Proinsulin is a single-chain polypeptide precursor that serves as the biosynthetic blueprint for insulin. Its molecular architecture comprises three distinct domains: an N-terminal insulin B-chain (30 amino acids), a central connecting peptide (C-peptide; 31 amino acids in humans), and a C-terminal insulin A-chain (21 amino acids). These domains are arranged linearly as B-chain – C-peptide – A-chain, with two pairs of basic amino acids (Arg-Arg and Lys-Arg) flanking the C-peptide. The molecule is stabilized by three evolutionarily conserved disulfide bonds: one intra-A-chain bond (CysA6–CysA11) and two interchain bonds (CysA7–CysB7 and CysA20–CysB19) that crucially position the A- and B-chains for functional maturity post-cleavage [1] [2].
The C-peptide, though historically considered biologically inert, exhibits a dynamic tertiary structure. NMR studies reveal that in aqueous environments, its C-terminal region (residues 27–31, EGSLQ) forms a type III' β-turn, while the N-terminal region (residues 2–5) adopts a type I β-turn. This structural motif, termed the "CA knuckle", is critical for potential receptor interactions. The C-terminal pentapeptide (EGSLQ) is particularly well-defined and may represent a functional domain for G-protein-coupled receptor binding [5] [9].
Table 1: Structural Domains of Human Proinsulin
Domain | Amino Acid Residues | Key Structural Features | Functional Significance |
---|---|---|---|
B-chain | 1-30 | N-terminal α-helix, CysB7/CysB19 | Insulin receptor binding |
C-peptide | 31-61 | Type III' β-turn (residues 27-31) | Facilitation of proinsulin folding |
A-chain | 62-86 | Conserved CysA6-CysA11/CysA7/CysA20 disulfides | Insulin biological activity |
Dibasic Sites | Arg31-Arg32 (B-C junction); Lys64-Arg65 (C-A junction) | Recognition motif for convertases | Proteolytic cleavage targets |
Insulin biosynthesis initiates with the translation of preproinsulin mRNA on rough endoplasmic reticulum (RER) ribosomes. The nascent polypeptide includes an N-terminal 24-residue signal peptide that directs translocation into the ER lumen. This process exhibits notable inefficiency: 5-40% of synthesized preproinsulin remains untranslocated during a 300-second pulse, requiring cytosolic chaperones (Hsp70, TRC40) and the Sec62/63 complex for post-translational rescue [3].
Upon ER entry, signal peptidase cleaves the signal peptide, yielding proinsulin. This 86-amino acid polypeptide undergoes oxidative folding within the ER, guided by protein disulfide isomerase (PDI). Folding efficiency is paramount—mispaired disulfide bonds trigger endoplasmic reticulum (ER) stress responses and can lead to beta-cell apoptosis. Crucially, the C-peptide domain acts as a molecular chaperone, facilitating correct alignment of the A- and B-chains for native disulfide bond formation. Mutations in the signal peptide (e.g., n-region, h-region, or c-region variants) disrupt translocation efficiency and are linked to monogenic diabetes (e.g., Mutant INS-gene-induced Diabetes of Youth/MIDY) [3] [6] [7].
Table 2: Key Stages in Proinsulin Biosynthesis
Processing Stage | Location | Key Events | Molecular Players |
---|---|---|---|
Preproinsulin synthesis | Cytosol/RER | mRNA translation, SRP binding | Ribosomes, Signal Recognition Particle |
Translocation | ER membrane | Signal peptide cleavage, translocation | Sec61 translocon, Sec62/63, TRAP complex |
Proinsulin folding | ER lumen | Disulfide bond formation, native structure stabilization | Protein Disulfide Isomerase (PDI), ERp57 |
Granule packaging | Golgi apparatus | Concentration, acidification | Chromogranins, Carboxypeptidase E |
Proinsulin-to-insulin conversion occurs within maturing secretory granules and is mediated by two calcium-dependent serine endoproteases: prohormone convertase 1/3 (PCSK1) and prohormone convertase 2 (PCSK2). These enzymes exhibit distinct cleavage specificities and pH optima:
The enzymatic activity is tightly regulated by endogenous inhibitors: proSAAS for PCSK1 and 7B2 for PCSK2. 7B2 acts as a chaperone for PCSK2, preventing its aggregation in the ER and enabling its activation in acidic granules. Genetic ablation studies in mice confirm non-redundant roles:
Pathological implications are significant:
Table 3: Properties of Proinsulin-Processing Convertases
Property | PCSK1 (PC1/3) | PCSK2 (PC2) |
---|---|---|
Gene location | Human 5q15-21 | Human 20p11.2 |
Optimal pH | 5.0–6.0 | 5.0 |
Calcium requirement | High (mM) | Low (µM) |
Primary cleavage site | B-chain/C-peptide junction (Arg³¹-Arg³²) | C-peptide/A-chain junction (Lys⁶⁴-Arg⁶⁵) |
Endogenous inhibitor | ProSAAS | 7B2 |
Diabetogenic variants | rs6232 (N221D), rs6235 (S690T) | Associated with type 2 diabetes in African/Japanese populations |
The C-peptide exhibits remarkable length variability across vertebrates—ranging from 26 residues in guinea pigs to 37 in horses—while maintaining conserved structural motifs. This variation contrasts with the highly conserved insulin A- and B-chains, where specific residues are invariant:
The C-peptide's sequence divergence reflects functional adaptations:
Evolutionary pressures have prioritized proinsulin foldability over C-peptide sequence conservation. Mutational analyses reveal that residues critical for efficient ER folding (e.g., B24 Phe, B25 Phe) are conserved, whereas C-peptide mutations are better tolerated. This dichotomy explains why mutations in insulin (e.g., B24 Ser→Phe) cause misfolding and diabetes, while C-peptide deletions may not impair secretion [3] [6].
Table 4: Comparative Proinsulin Features Across Species
Species | C-Peptide Length (residues) | Notable A/B-Chain Variations | Dibasic Cleavage Sites |
---|---|---|---|
Human | 31 | ThrA8, IleA10 | Arg³¹-Arg³², Lys⁶⁴-Arg⁶⁵ |
Porcine | 33 | Identical to human except ThrB30→Ala | Arg³³-Arg³⁴, Lys⁶⁶-Arg⁶⁷ |
Bovine | 26 | AlaA8, ValA10 | Arg³²-Arg³³, Lys⁵⁸-Arg⁵⁹ |
Rat (I) | 32 | AspB3, LysB29 | Arg³²-Arg³³, Lys⁶⁴-Arg⁶⁵ |
Dog | 30 | ThrB30→Ala | Arg³⁰-Arg³¹, Lys⁶⁰-Arg⁶¹ |
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